molecular formula C12H20NO4PS B7464070 Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate

Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate

Cat. No. B7464070
M. Wt: 305.33 g/mol
InChI Key: GSCQHTBUILVWTM-UHFFFAOYSA-N
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Description

Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate, also known as DTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTP is a phosphonate ester that contains a thiophene ring and an amide group. This compound has been extensively studied for its unique properties and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to disrupt cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate has been shown to have several biochemical and physiological effects. In vitro studies have shown that Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate can induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to have anti-inflammatory properties and can inhibit the activity of various enzymes involved in inflammation. In addition, Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate has been shown to have neuroprotective effects and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate has several advantages and limitations for use in lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. It also has a high solubility in various solvents, making it easy to work with. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate. One direction is to further study its potential use in cancer treatment and to develop new analogs with improved antitumor properties. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate and its effects on cellular processes. Overall, Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate can be synthesized using various methods, including the Kabachnik-Fields reaction, which involves the reaction of a phosphite ester with an imine. Another method involves the reaction of an aldehyde with an amine and a phosphonate ester. The synthesis of Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate is a complex process that requires careful attention to detail and the use of specialized equipment.

Scientific Research Applications

Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate has been shown to have antitumor properties and has been studied for its potential use in cancer treatment. In biochemistry, Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In material science, Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate has been used as a precursor for the synthesis of various materials, including metal-organic frameworks.

properties

IUPAC Name

N-(2-diethoxyphosphorylpropan-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20NO4PS/c1-5-16-18(15,17-6-2)12(3,4)13-11(14)10-8-7-9-19-10/h7-9H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCQHTBUILVWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C)(C)NC(=O)C1=CC=CS1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NO4PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl {2-[(thiophen-2-ylcarbonyl)amino]propan-2-yl}phosphonate

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